molecular formula C22H19ClN4O2S B7832125 2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 3-METHYLBENZOATE

2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 3-METHYLBENZOATE

Cat. No.: B7832125
M. Wt: 438.9 g/mol
InChI Key: ZWOBYORVNONRSO-UHFFFAOYSA-N
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Description

2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 3-METHYLBENZOATE is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, and a methylsulfanyl group attached to a pyrimidine ring

Preparation Methods

The synthesis of 2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 3-METHYLBENZOATE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-chlorobenzaldehyde, malononitrile, and thiourea under basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiol.

    Coupling with 3-Methylbenzoic Acid: The final step involves coupling the synthesized pyrimidine derivative with 3-methylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Chemical Reactions Analysis

2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 3-METHYLBENZOATE undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 3-METHYLBENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The chlorophenyl and cyano groups may interact with enzyme active sites or receptor binding sites, while the methylsulfanyl group can modulate the compound’s electronic properties, affecting its binding affinity and activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 3-METHYLBENZOATE include:

    2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-METHYLBENZOATE: Similar structure but with a different position of the methyl group on the benzoate.

    2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 3-CHLOROBENZOATE: Similar structure but with a chloro group instead of a methyl group on the benzoate.

These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in their substituents.

Properties

IUPAC Name

2-[[6-(4-chlorophenyl)-5-cyano-2-methylsulfanylpyrimidin-4-yl]amino]ethyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-14-4-3-5-16(12-14)21(28)29-11-10-25-20-18(13-24)19(26-22(27-20)30-2)15-6-8-17(23)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOBYORVNONRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCCNC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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